molecular formula C7H13NO2 B582848 Hexanal, 5-oxo-, 1-(O-methyloxime) (9CI) CAS No. 154474-11-0

Hexanal, 5-oxo-, 1-(O-methyloxime) (9CI)

Cat. No.: B582848
CAS No.: 154474-11-0
M. Wt: 143.186
InChI Key: AKLFHUQKAIMPJB-UHFFFAOYSA-N
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Description

Hexanal, 5-oxo-, 1-(O-methyloxime) (9CI) (CAS 154474-11-0) is an aliphatic oxime derivative of hexanal. Its molecular formula is C7H13NO2, with a molecular weight of 143.18 g/mol . The compound features a six-carbon chain (hexanal backbone) modified by a 5-oxo group and an O-methyloxime substituent at position 1. Key identifiers include:

  • SMILES: CO/N=C/CCCC(=O)C
  • InChIKey: AKLFHUQKAIMPJB-SOFGYWHQSA-N .

Hexanal derivatives are known for their roles in flavor chemistry and plant biochemistry, as hexanal itself is a volatile compound produced via the lipoxygenase pathway in plants . The O-methyloxime group in this compound enhances stability compared to free oximes, making it useful in synthetic and analytical applications.

Properties

CAS No.

154474-11-0

Molecular Formula

C7H13NO2

Molecular Weight

143.186

IUPAC Name

6-methoxyiminohexan-2-one

InChI

InChI=1S/C7H13NO2/c1-7(9)5-3-4-6-8-10-2/h6H,3-5H2,1-2H3

InChI Key

AKLFHUQKAIMPJB-UHFFFAOYSA-N

SMILES

CC(=O)CCCC=NOC

Synonyms

Hexanal, 5-oxo-, 1-(O-methyloxime) (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) (CAS 113737-91-0)

  • Molecular Formula: C6H9NO3
  • Molecular Weight : 143.14 g/mol .
  • Key Differences: The oxime group is at position 4 (hydroxyimino) instead of position 1. pKa: Predicted to be 8.99, indicating moderate acidity compared to the O-methylated derivative .
  • Implications : The hydroxyl group may reduce stability under acidic conditions but enhance reactivity in nucleophilic environments.

2-Pentenal, 4-oxo-, 1-(O-methyloxime) (CAS 204186-59-4)

  • Molecular Formula: C6H9NO2
  • Molecular Weight : 143.14 g/mol .
  • Key Differences :
    • Shorter carbon chain (pentenal vs. hexanal).
    • Oxime group at position 1 with an O-methyl substituent, similar to the target compound.
  • Implications : The shorter chain likely reduces hydrophobicity and boiling point compared to hexanal derivatives.

Ethanone, 1-(1-hydroxycyclohexyl)-, O-methyloxime

  • Molecular Formula: C9H17NO2 (estimated).
  • Key Differences :
    • Cyclohexyl backbone instead of a linear hexanal chain.
    • Ketone-to-oxime conversion with O-methylation .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties References
Hexanal, 5-oxo-, 1-(O-methyloxime) 154474-11-0 C7H13NO2 143.18 5-oxo, O-methyloxime InChIKey: AKLFHUQKAIMPJB-SOFGYWHQSA-N
Hexanal, 4-(hydroxyimino)-5-oxo- 113737-91-0 C6H9NO3 143.14 4-hydroxyimino, 5-oxo pKa: 8.99; Density: 1.14 g/cm³
2-Pentenal, 4-oxo-, O-methyloxime 204186-59-4 C6H9NO2 143.14 4-oxo, O-methyloxime (shorter chain) Boiling point: Not reported

Research Findings and Implications

Stability and Reactivity

  • O-Methyloxime vs. Hydroxyimino: O-methylation in the target compound (CAS 154474-11-0) improves stability against hydrolysis compared to the hydroxyl-containing analog (CAS 113737-91-0) .
  • Chain Length Effects : Shorter-chain derivatives like 2-pentenal (CAS 204186-59-4) may exhibit higher volatility, aligning with hexanal’s role in flavor chemistry (e.g., in citrus or fish aromas) .

Analytical Considerations

  • GC-IMS Analysis : Hexanal derivatives are detectable via GC-IMS, as demonstrated in陈皮 (citrus peel) studies . The O-methyloxime group’s stability could make it a reliable marker in chromatographic assays.

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